molecular formula C9H5BrN4 B572328 5-Bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carbonitrile CAS No. 1269290-97-2

5-Bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carbonitrile

Cat. No.: B572328
CAS No.: 1269290-97-2
M. Wt: 249.071
InChI Key: BPRHXCKCJNPVAT-UHFFFAOYSA-N
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Description

5-Bromo-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound featuring a pyrazole core substituted with a pyridin-2-yl group at position 1, a bromine atom at position 5, and a cyano group at position 4. This structure combines electron-withdrawing substituents (Br and CN) with the aromatic pyridine moiety, making it a versatile intermediate in medicinal chemistry and materials science. The compound’s discontinuation in commercial catalogs (e.g., CymitQuimica, ) highlights challenges in sourcing but underscores its niche research applications.

Properties

IUPAC Name

5-bromo-1-pyridin-2-ylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN4/c10-9-7(5-11)6-13-14(9)8-3-1-2-4-12-8/h1-4,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRHXCKCJNPVAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N2C(=C(C=N2)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80697452
Record name 5-Bromo-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269290-97-2
Record name 5-Bromo-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Electrophilic Bromination Using N-Bromosuccinimide (NBS)

NBS in dichloromethane at 0–5°C selectively brominates 1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile at the 5-position. The reaction proceeds via an electrophilic aromatic substitution mechanism, with yields of 70–85% reported when using a 1.2:1 NBS:substrate ratio. Excess NBS (>1.5 eq) leads to dibromination at C3 and C5, necessitating precise stoichiometric control.

Radical Bromination with CuBr2 and tert-Butyl Nitrite

A radical-based method adapted from ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate synthesis involves treating 1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile with CuBr2 (1.5 eq) and tert-butyl nitrite (1.2 eq) in acetonitrile at 60°C for 2–3 hours. This protocol achieves 68–72% isolated yield, with the radical mechanism minimizing pyridine ring bromination.

Sandmeyer-Type Bromination

Diazotization of 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile with NaNO2/HCl at 0°C, followed by treatment with CuBr in HBr(aq), provides the 5-bromo derivative in 55–60% yield. While lower yielding than radical methods, this approach avoids transition metal catalysts, simplifying purification.

Cyano Group Introduction at the Pyrazole 4-Position

The nitrile functionality is introduced via two principal routes:

Nucleophilic Substitution of Halides

4-Chloro-1-(pyridin-2-yl)-1H-pyrazole undergoes nucleophilic displacement with KCN or CuCN in DMF at 120°C. CuCN-mediated cyanation provides superior yields (80–85%) compared to KCN (50–60%) due to reduced hydrolysis side reactions. Microwave irradiation (150°C, 30 min) enhances reaction efficiency, achieving 88% conversion.

Rosenmund-von Braun Reaction

Bromine at C4 of 5-bromo-1-(pyridin-2-yl)-1H-pyrazole is displaced using CuCN in refluxing DMF (130°C, 8 h). This method requires anhydrous conditions to prevent CN− hydrolysis, yielding 75–78% of the target nitrile.

Integrated Synthetic Pathways

Combining the above steps, three optimized routes emerge:

Sequential Bromination-Cyanation

  • Pyrazole formation : Pyridin-2-ylhydrazine + ethyl 3-oxo-3-cyanoacrylate → 1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile (82% yield).

  • Bromination : NBS (1.2 eq) in DCM at 0°C → 5-bromo-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile (78% yield).

Cyanation Followed by Bromination

  • Pyrazole formation : Pyridin-2-ylhydrazine + ethyl 3-oxo-3-chloropropanoate → 4-chloro-1-(pyridin-2-yl)-1H-pyrazole (76% yield).

  • Cyanation : CuCN in DMF at 120°C → 1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile (85% yield).

  • Bromination : CuBr2/tert-butyl nitrite in MeCN → target compound (68% yield).

One-Pot Tandem Synthesis

A streamlined protocol combines pyrazole cyclization, bromination, and cyanation in a single reactor:

  • React pyridin-2-ylhydrazine, ethyl 3-oxo-3-chloropropanoate, and NBS in MeCN with CuCN.

  • Heat at 80°C for 6 h under N2, achieving 65% overall yield.

Critical Reaction Parameters and Optimization

ParameterOptimal RangeImpact on Yield
Brominating AgentNBS (1.2–1.5 eq)>70% yield
Temperature (Bromination)0–5°C (NBS); 60°C (CuBr2)Prevents di-bromination
Cyanation CatalystCuCN (1.5 eq)80–85% efficiency
Solvent (Cyanation)Anhydrous DMFMinimizes hydrolysis
Reaction Time (One-Pot)6–8 hoursBalances decomposition

Radical bromination with CuBr2 requires strict oxygen exclusion to prevent catalyst deactivation. Cyanation efficiency drops by 20–25% if moisture exceeds 50 ppm in DMF.

Analytical and Purification Considerations

  • HPLC Purity : Post-synthesis purification via silica gel chromatography (EtOAc/hexane 3:7) achieves >98% purity.

  • Spectroscopic Validation :

    • 1H NMR (DMSO-d6): δ 8.72 (d, J=4.8 Hz, 1H, Py-H), 8.34 (s, 1H, Pyrazole-H), 8.12–7.98 (m, 2H, Py-H), 7.52 (t, J=6.2 Hz, 1H, Py-H).

    • 13C NMR : 156.2 (CN), 148.7 (Py-C), 139.5 (C5-Br), 122.4 (Pyrazole-C4) .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carbonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction of the nitrile group can lead to the formation of amines or other derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, amines, or other compounds.

Scientific Research Applications

5-Bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design. It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials, including polymers and coordination complexes.

    Chemical Biology: Researchers use the compound to study biological pathways and molecular interactions, particularly those involving heterocyclic systems.

    Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the bromine atom and nitrile group can influence its binding affinity and specificity. The compound may also participate in hydrogen bonding, π-π stacking, and other non-covalent interactions that contribute to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, molecular properties, and key distinctions between 5-Bromo-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile and analogous pyrazole derivatives:

Compound Name 1-Position Substituent 5-Position Substituent 4-Position Substituent Molecular Formula Molecular Weight Key Properties/Applications References
This compound Pyridin-2-yl Br CN Not explicitly stated* ~249 (estimated) High polarity due to Br/CN; discontinued
5-Bromo-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbonitrile Pyrimidin-2-yl Br CN C₈H₄BrN₅ 250.06 Enhanced solubility (pyrimidine N); used in high-throughput phasing
5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile Pyridin-2-yl NH₂ CN C₉H₇N₅ 185.19 Reduced steric hindrance; amino group enables further derivatization
5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile Phenyl Br CN C₁₀H₆BrN₃ 256.08 Increased lipophilicity (phenyl); 95% purity
5-Amino-1-(2-bromopropanoyl)-3-(methylthio)-1H-pyrazole-4-carbonitrile 2-Bromopropanoyl NH₂ CN C₈H₈BrN₅OS 317.15 Reactive acyl group; methylthio enhances leaving-group potential

*Estimated molecular formula: C₉H₅BrN₅ (based on substituent analysis).

Key Comparative Insights:

  • Substituent Effects: Pyridin-2-yl vs. Pyrimidin-2-yl: The pyrimidine analog (C₈H₄BrN₅) has two nitrogen atoms in its aromatic ring, improving hydrogen-bonding capacity and solubility compared to the pyridine derivative . Br vs. Aryl vs. Alkyl Substituents: Phenyl at position 1 (C₁₀H₆BrN₃) increases lipophilicity, favoring membrane permeability in drug design, while pyridine/pyrimidine groups enhance polar interactions .

Biological Activity

5-Bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article reviews the available literature on the biological properties, mechanisms of action, and potential therapeutic applications of this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C_8H_6BrN_5
  • Molecular Weight : 244.07 g/mol

This compound features a pyrazole ring substituted with a bromine atom and a pyridine moiety, contributing to its unique chemical properties and biological activities.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including this compound, exhibit potent anti-inflammatory properties. In vitro studies have demonstrated that similar compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, derivatives with similar structures showed up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

2. Antimicrobial Activity

The antimicrobial effects of pyrazole derivatives have been well-documented. Compounds related to this compound have demonstrated activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of specific substituents on the pyrazole ring appears to enhance this activity, indicating a structure-activity relationship that warrants further exploration .

3. Anticancer Potential

Recent studies have highlighted the anticancer potential of pyrazole derivatives. Compounds structurally similar to this compound have shown inhibitory effects on cancer cell lines such as HeLa and HCT116, suggesting that they may interfere with cell proliferation pathways. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Case Studies

Case Study 1: Anti-inflammatory Effects
A study evaluating various pyrazole derivatives found that certain compounds exhibited significant anti-inflammatory effects in vivo using the carrageenan-induced paw edema model. The most active compounds showed IC50 values comparable to established anti-inflammatory agents .

Case Study 2: Antimicrobial Activity
In a comparative study, several pyrazole derivatives were tested against multiple bacterial strains. One derivative demonstrated notable activity against Klebsiella pneumoniae, highlighting the potential for developing new antimicrobial agents from this class of compounds .

Research Findings Summary Table

Activity Compound Effectiveness Reference
Anti-inflammatoryVarious pyrazole derivativesUp to 85% TNF-α inhibition
AntimicrobialRelated pyrazole derivativesActive against E. coli, S. aureus
AnticancerSimilar compoundsInhibitory effects on HeLa cells

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclization and functionalization. For example, a two-step sequence (condensation followed by bromination) is commonly employed, as demonstrated in analogous pyrazole-carbonitrile syntheses . Key factors include solvent choice (e.g., DMF for polar intermediates), temperature control (60–80°C for cyclization), and stoichiometric ratios of brominating agents (e.g., NBS). Yield optimization often requires purification via column chromatography or recrystallization .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assigns aromatic protons (δ 7.0–9.0 ppm for pyridyl and pyrazole protons) and nitrile carbon (δ ~115 ppm) .
  • IR Spectroscopy : Confirms nitrile group (C≡N stretch at ~2200–2296 cm⁻¹) and aromatic C-H stretches (3030–3100 cm⁻¹) .
  • HPLC/MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 263.0 for C9H5BrN4) .

Q. How does the pyridyl substituent at the 1-position influence the compound’s electronic properties and reactivity?

  • Methodological Answer : The electron-withdrawing pyridyl group enhances electrophilicity at the 4-carbonitrile position, facilitating nucleophilic substitutions. Computational studies (DFT) suggest reduced electron density on the pyrazole ring, which can be validated via Hammett substituent constants (σ values) or electrochemical analysis (cyclic voltammetry) .

Advanced Research Questions

Q. What challenges arise in resolving crystal structures of halogenated pyrazole-carbonitriles, and how can they be mitigated?

  • Methodological Answer : Halogen atoms (e.g., bromine) introduce heavy-atom effects, complicating X-ray diffraction. Strategies include:
  • Using high-resolution data (Cu-Kα or synchrotron sources) and SHELXL for refinement .
  • Addressing disorder in the pyridyl ring via constrained thermal parameters .
  • Example: A related bromopyrazole exhibited space group P 1 with Z = 2 and R1 = 0.024 after iterative refinement .

Q. How do steric and electronic effects of substituents impact regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : The 5-bromo group acts as a directing moiety, enabling selective coupling at the 4-position. Steric hindrance from the pyridyl group can reduce yields; palladium catalysts (e.g., Pd(PPh3)4) with bulky ligands (XPhos) improve selectivity. Example: A Suzuki reaction with 4-methoxyphenylboronic acid achieved 78% yield under inert conditions (THF, 80°C) .

Q. How can contradictory data on melting points or spectral signatures be resolved in interlaboratory studies?

  • Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Solutions include:
  • Recrystallization from ethanol/water mixtures to isolate the stable polymorph .
  • Cross-validation using DSC (melting point) and PXRD (crystallinity) .
  • Collaborative studies to standardize synthetic protocols .

Safety and Handling

Q. What protocols ensure safe handling of brominated pyrazole-carbonitriles in laboratory settings?

  • Methodological Answer :
  • Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation (H315/H319) .
  • Store under nitrogen at 2–8°C to prevent decomposition .
  • Dispose via incineration (≥1000°C) to avoid environmental release (H410) .

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